molecular formula C15H14FN3O2 B7557704 3-[[2-(4-Aminophenyl)acetyl]amino]-4-fluorobenzamide

3-[[2-(4-Aminophenyl)acetyl]amino]-4-fluorobenzamide

Cat. No.: B7557704
M. Wt: 287.29 g/mol
InChI Key: BHNFIBXHOCJDMZ-UHFFFAOYSA-N
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Description

3-[[2-(4-Aminophenyl)acetyl]amino]-4-fluorobenzamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzamide core substituted with an aminophenylacetyl group and a fluorine atom, which may contribute to its unique chemical properties and biological activities.

Properties

IUPAC Name

3-[[2-(4-aminophenyl)acetyl]amino]-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O2/c16-12-6-3-10(15(18)21)8-13(12)19-14(20)7-9-1-4-11(17)5-2-9/h1-6,8H,7,17H2,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNFIBXHOCJDMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=C(C=CC(=C2)C(=O)N)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2-(4-Aminophenyl)acetyl]amino]-4-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Acylation: The reaction of 4-aminophenylacetic acid with an appropriate acylating agent, such as acetic anhydride, to form 4-aminophenylacetyl chloride.

    Coupling Reaction: The acyl chloride is then reacted with 4-fluoroaniline in the presence of a base, such as triethylamine, to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced purification techniques, such as recrystallization or chromatography, and the implementation of continuous flow reactors to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[[2-(4-Aminophenyl)acetyl]amino]-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines derived from the reduction of the benzamide moiety.

    Substitution: Compounds where the fluorine atom is replaced by other functional groups.

Scientific Research Applications

3-[[2-(4-Aminophenyl)acetyl]amino]-4-fluorobenzamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biology: The compound can be used in biochemical assays to study enzyme inhibition or receptor binding.

    Materials Science: Its unique chemical structure may make it suitable for use in the synthesis of novel polymers or as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 3-[[2-(4-Aminophenyl)acetyl]amino]-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-Aminophenylacetic acid: A precursor in the synthesis of the target compound.

    4-Fluoroaniline: Another precursor used in the coupling reaction.

    N-(4-Fluorophenyl)benzamide: A structurally similar compound with a different substitution pattern.

Uniqueness

3-[[2-(4-Aminophenyl)acetyl]amino]-4-fluorobenzamide is unique due to the presence of both an aminophenylacetyl group and a fluorine atom, which may confer distinct chemical and biological properties compared to its analogs. This combination of functional groups can enhance its reactivity and potential as a versatile intermediate in various chemical syntheses.

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